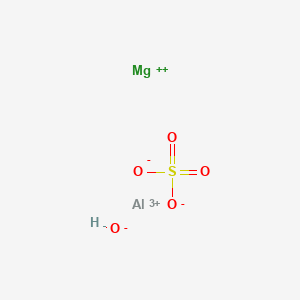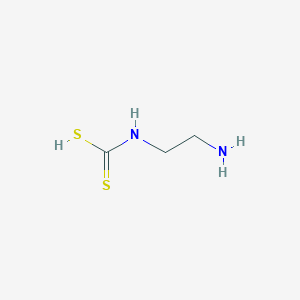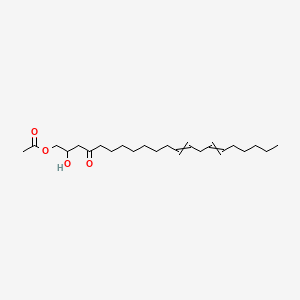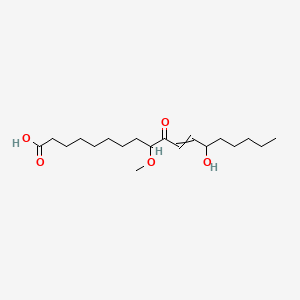
Magaldrate
Overview
Description
Magaldrate is a hydroxymagnesium aluminate complex that is commonly used as an antacid. It is effective in neutralizing gastric acid and providing relief from symptoms associated with conditions such as gastroesophageal reflux disease, peptic ulcers, and gastritis . The compound is known for its rapid action and sustained effect, making it a popular choice for managing acid-related gastrointestinal disorders .
Mechanism of Action
- Additionally, it strengthens mucosal barrier integrity and enhances gastroesophageal sphincter tone .
- The released aluminum hydroxide is more active in an unpolymerized state, initiating and sustaining neutralization of excess stomach acid .
- By maintaining a balanced pH, it supports the integrity of the gastrointestinal mucosa and prevents acid-related damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊🌟 .
Biochemical Analysis
Biochemical Properties
Magaldrate plays a significant role in biochemical reactions within the gastrointestinal tract. Upon ingestion, it interacts with gastric acid, leading to the formation of magnesium hydroxide and aluminum hydroxide . These compounds neutralize stomach acid, thereby reducing acidity and providing relief from symptoms associated with acid reflux and ulcers . This compound also interacts with various enzymes and proteins in the gastrointestinal tract, including pepsin, by increasing the pH and reducing the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes within the gastrointestinal tract. It primarily affects the epithelial cells lining the stomach and intestines by neutralizing stomach acid and protecting the mucosal lining from corrosive damage . This compound also impacts cell signaling pathways by altering the pH environment, which can affect the activity of acid-sensitive ion channels and receptors . Additionally, this compound may influence gene expression related to acid production and mucosal protection .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid conversion into magnesium hydroxide and aluminum hydroxide upon contact with gastric acid . These hydroxides neutralize stomach acid by reacting with hydrogen ions to form water and neutral salts . This reaction reduces the acidity in the stomach, providing relief from acid-related symptoms. This compound’s interaction with gastric acid also leads to the formation of a protective layer on the mucosal lining, preventing further damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound rapidly neutralizes stomach acid, providing immediate relief from symptoms . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged use of this compound may lead to changes in the gastrointestinal environment, including alterations in the microbiome and mucosal integrity . Additionally, the compound’s degradation products may have varying effects on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively neutralizes stomach acid and provides relief from gastrointestinal symptoms . At higher doses, this compound may cause adverse effects such as diarrhea, constipation, and electrolyte imbalances . Studies have also shown that excessive doses of this compound can lead to toxic effects, including aluminum and magnesium toxicity, which can impact renal function and bone health .
Metabolic Pathways
This compound is involved in metabolic pathways related to its conversion and elimination from the body. Upon ingestion, this compound is rapidly converted into magnesium hydroxide and aluminum hydroxide by gastric acid . These compounds are poorly absorbed in the gastrointestinal tract and are primarily excreted through feces . A small fraction of absorbed magnesium and aluminum ions are eliminated through the urine . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate its conversion and excretion .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract upon ingestion. It interacts with transporters and binding proteins that facilitate its movement through the stomach and intestines . The compound’s distribution is influenced by factors such as gastric emptying time and intestinal transit time . This compound’s localization and accumulation within the gastrointestinal tract are essential for its therapeutic effects, as it needs to be present at the site of acid production to neutralize stomach acid effectively .
Subcellular Localization
The subcellular localization of this compound primarily occurs within the gastrointestinal tract, where it exerts its antacid effects . Upon ingestion, this compound is localized to the stomach and intestines, where it interacts with gastric acid and mucosal cells . The compound’s activity is influenced by its localization within the acidic environment of the stomach, which facilitates its conversion into active hydroxides . Additionally, this compound’s subcellular localization may involve interactions with cellular components such as ion channels and receptors that regulate acid production and mucosal protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magaldrate is synthesized through a reaction between magnesium hydroxide and aluminum hydroxide in the presence of sulfuric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired hydroxymagnesium aluminate complex . The process can be summarized as follows:
-
Reaction of Magnesium Hydroxide and Aluminum Hydroxide: : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]
-
Addition of Sulfuric Acid: : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]
Industrial Production Methods
In industrial
Properties
IUPAC Name |
aluminum;magnesium;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPTBLGXRKRAO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHMgO5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74978-16-8 | |
| Record name | Magaldrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
![2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)
![3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)
![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)



